ent-13S-hydroxy-16-atisene-3,14-dione is a diterpenoid compound classified under the atisane-type diterpenes. It is notable for its structural complexity and potential biological activities. This compound has been isolated from various plant sources, particularly from the Euphorbia genus, and is of interest due to its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.
ent-13S-hydroxy-16-atisene-3,14-dione has been primarily isolated from the plant Euphorbia fidjiana and other Euphorbia species. Diterpenoids like this compound are often extracted from plant materials, where they serve various ecological roles and may contribute to the plant's defense mechanisms against herbivores and pathogens .
This compound belongs to the class of diterpenoids, which are characterized by a structure derived from four isoprene units, leading to a 20-carbon skeleton. Specifically, ent-13S-hydroxy-16-atisene-3,14-dione is categorized as an atisane-type diterpenoid, which is known for its unique ring structures and functional groups that contribute to its biological activities .
The synthesis of ent-13S-hydroxy-16-atisene-3,14-dione can be achieved through various methods, including total synthesis and extraction from natural sources. One notable approach involves stereoselective synthesis techniques that utilize starting materials like carvone or other cyclic compounds. These methods often incorporate key reactions such as intramolecular cyclization and functional group transformations to construct the complex structure of the diterpenoid .
A common synthetic route involves:
The molecular structure of ent-13S-hydroxy-16-atisene-3,14-dione features a unique arrangement of rings characteristic of atisane-type diterpenoids. The presence of hydroxyl groups and ketones contributes to its reactivity and biological properties.
ent-13S-hydroxy-16-atisene-3,14-dione participates in several chemical reactions typical of diterpenoids:
These reactions are often facilitated by specific reagents and conditions that promote selectivity and yield. For example, using mild oxidizing agents can selectively oxidize hydroxyl groups without affecting other functional groups present in the molecule.
The mechanism of action for ent-13S-hydroxy-16-atisene-3,14-dione involves its interaction with biological targets within cells. It is believed to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling .
Studies indicate that at concentrations around 10 μM, this compound significantly reduces tumor necrosis factor-alpha (TNF-alpha) mRNA expression in monocytes, demonstrating its potential as an anti-inflammatory agent .
ent-13S-hydroxy-16-atisene-3,14-dione is typically a solid at room temperature with varying solubility in organic solvents depending on its purity and crystalline form.
Key chemical properties include:
ent-13S-hydroxy-16-atisene-3,14-dione has several potential applications in scientific research:
ent-13S-Hydroxy-16-atisene-3,14-dione is a tetracyclic diterpenoid derivative originating from the mevalonate pathway in medicinally significant Euphorbia species. Its core atisane skeleton forms through cyclization of the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP). Structural characterization confirms this compound belongs to the ent-atisane class, distinguished by its characteristic C-16 exocyclic methylene and oxidized C-3/C-14 diketone system [4] [7]. Chemotaxonomic studies trace its occurrence primarily to roots of Euphorbia fischeriana, E. fidjiana, and E. jolkinii, where it co-occurs with precursors like ent-atis-16-ene-3,14-dione and ent-3-oxo-atis-16-ene [3] [5] [9]. Biogenetic relationships suggest it derives from late-stage oxidation of non-hydroxylated atisenes, positioning it as an advanced intermediate in Euphorbiaceae diterpenoid networks [6] [10].
Table 1: Occurrence of ent-13S-Hydroxy-16-atisene-3,14-dione and Precursors in Euphorbiaceae
Plant Source | Identified Diterpenoids | Tissue Localization |
---|---|---|
Euphorbia fischeriana | ent-13S-Hydroxy-16-atisene-3,14-dione; ent-Atis-16-ene-3,14-dione | Roots |
Euphorbia fidjiana | ent-3-Oxo-atis-16-ene; Oxygenated ent-atisanes | Heartwood |
Euphorbia jolkinii | ent-11β-Hydroxyatis-16-ene-3,14-dione | Fresh roots |
Sapium insigne | ent-3β-Hydroxyatis-16-ene-14-one | Bark |
The biosynthesis of ent-13S-hydroxy-16-atisene-3,14-dione involves tightly regulated oxidative modifications mediated by cytochrome P450 (CYP) enzymes. Functional characterization of CYP726A subfamily members in Ricinus communis reveals conserved 5-oxidation activity on casbene, an early macrocyclic diterpene precursor [2]. In Euphorbia species, analogous CYP71-type oxidases are hypothesized to catalyze C-13 stereospecific hydroxylation of the atisene core, though exact enzyme identities remain under investigation [4] [7]. The C-3/C-14 diketone moiety arises via dehydrogenase-mediated oxidation of hydroxyl intermediates, evidenced by the frequent co-occurrence of compounds like ent-3β-hydroxyatis-16-ene-14-one [6]. Notably, Baeyer-Villiger monooxygenases may further transform the diketone system, as demonstrated by the isolation of nor-seco-lactones from E. fischeriana derived from ent-atisane precursors [10].
Table 2: Key Enzymatic Modifications in ent-Atisane Biosynthesis
Enzyme Class | Catalytic Function | Resulting Structural Feature |
---|---|---|
Cytochrome P450s | C-13 Stereospecific hydroxylation | 13S-Hydroxy configuration |
Short-chain Dehydrogenases | C-3/C-14 Oxidation | Dione system |
ent-Atisene Synthase | Skeleton cyclization from GGPP | Tetracyclic ent-atisane core |
Acetyltransferases | Esterification (absent in target compound) | -- |
Stereochemical fidelity in ent-13S-hydroxy-16-atisene-3,14-dione originates from terpenoid cyclases homologous to ent-kaurene synthase (KS). These enzymes enforce the characteristic ent-stereochemistry during GGPP cyclization via conserved DDxxD and NSE/DTE motifs that coordinate Mg²⁺ ions critical for substrate folding [5] [8]. While KS typically generates ent-kaurene (a gibberellin precursor), paralogous ent-atisene synthases in Euphorbiaceae employ divergent carbocation quenching mechanisms. Instead of terminating at the kaurene intermediate, these synthases facilitate secondary hydride shifts and C-16 deprotonation, yielding the atisene skeleton with its signature Δ¹⁶ double bond [7]. Quantum chemical analyses confirm that the enzyme’s active site cavity sterically constrains the GGPP conformation, enforcing the ent-configuration observed in all natural Euphorbiaceae atisanes [8]. This enzymatic conservation across taxa explains the ubiquitous ent-stereochemistry of atisanes like ent-13S-hydroxy-16-atisene-3,14-dione.
The biosynthesis of ent-13S-hydroxy-16-atisene-3,14-dione is genetically orchestrated through physical gene clusters (PGCs) and transcriptional co-regulation. Genomic studies in Ricinus communis identified a 15-gene cluster harboring diterpene synthases, CYP726A oxidases, and BAHD acyltransferases [2]. Similar clustering occurs in Euphorbia peplus, where genes for ingenane biosynthesis reside, suggesting evolutionary conservation of diterpenoid pathway organization [2] [7]. Transcriptomic analyses reveal co-upregulation of these clusters in response to jasmonate signaling, correlating with increased atisane production in E. fischeriana roots [4] [7]. Epigenetic regulators, including chromatin-remodeling factors, further modulate cluster accessibility, establishing tissue-specific accumulation patterns (e.g., root versus stem). This clustered genetic architecture facilitates coordinated expression and likely enables rapid evolution of novel diterpenoids like ent-13S-hydroxy-16-atisene-3,14-dione within Euphorbiaceae [7].
Table 3: Genetic Elements Governing Diterpenoid Biosynthesis
Genetic Feature | Function | Impact on Atisane Production |
---|---|---|
Physical Gene Clusters (PGCs) | Colocalize biosynthetic genes | Ensures coordinated enzyme expression |
Jasmonate-Responsive Promoters | Induce transcription upon stress signaling | Upregulates pathway under elicitation |
Chromatin Remodeling Complexes | Modify histone acetylation/methylation | Controls tissue-specific gene access |
Non-Coding Regulatory RNAs | Post-transcriptional regulation of CYPs | Fine-tunes oxidation steps |
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